

# 2''-O-Rhamnosylicarisode II solubility in DMSO for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2''-O-Rhamnosylicarisode II

Cat. No.: B1148960

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## Application Notes and Protocols: 2''-O-Rhamnosylicarisode II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **2''-O-Rhamnosylicarisode II**, a flavonoid glycoside, in experimental settings. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of solutions for in vitro and in vivo studies, and its known biological activities.

## Compound Information

Property	Value
IUPAC Name	3-[[6-deoxy-2-O-(6-deoxy- $\alpha$ -L-mannopyranosyl)- $\alpha$ -L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Molecular Formula	C <sub>33</sub> H <sub>40</sub> O <sub>14</sub>
Molecular Weight	660.66 g/mol <a href="#">[1]</a>
CAS Number	135293-13-9 <a href="#">[1]</a>
Appearance	Light yellow to yellow solid <a href="#">[1]</a>
Primary Source	Epimedium brevicornu Maxim. <a href="#">[1]</a>

## Solubility and Storage

**2"-O-Rhamnosylcariside II** exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for a variety of experimental applications.

Table 2.1: Solubility Data in DMSO

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100[2]	151.36	Ultrasonic treatment may be required for complete dissolution. [2] It is important to use newly opened DMSO as it is hygroscopic.[1]
DMSO	155	588.70	Ultrasonic treatment and warming may be necessary to achieve this higher concentration.[3]

Table 2.2: Storage and Stability of Stock Solutions in DMSO

Storage Temperature	Duration	Conditions
-80°C	6 months[1][4]	Sealed, protected from light, and moisture.[1][4]
-20°C	1 month[1][4]	Sealed, protected from light, and moisture.[1][4]

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

## Experimental Protocols

### Preparation of a 100 mM DMSO Stock Solution

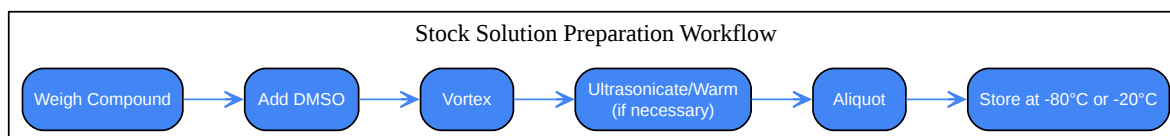
This protocol describes the preparation of a high-concentration stock solution of **2"-O-Rhamnosylcariside II** in DMSO.

## Materials:

- **2''-O-Rhamnosylicarisode II** powder
- Anhydrous/newly opened DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

## Procedure:

- Weigh out the desired amount of **2''-O-Rhamnosylicarisode II** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 66.07 mg.
- Add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO.
- Vortex the solution vigorously for 1-2 minutes.
- If the compound is not fully dissolved, place the tube/vial in an ultrasonic water bath. Sonicate for 10-15 minute intervals, checking for dissolution. Gentle warming (e.g., 37°C) can also aid in solubilization.<sup>[5]</sup>
- Once a clear solution is obtained, aliquot the stock solution into sterile, light-protected tubes in volumes suitable for your experiments.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term use.



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Caption: Workflow for preparing a DMSO stock solution of **2''-O-Rhamnosylicariside II**.

## Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments. A critical consideration is to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Table 3.1: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration	Recommendation
< 0.5% (v/v)	Generally considered safe for most cell lines. <a href="#">[6]</a>
0.5% - 1% (v/v)	May be tolerated by some robust cell lines, but a vehicle control is essential to assess any potential solvent effects.
> 1% (v/v)	Not recommended as it is likely to cause significant cytotoxicity.

### Materials:

- 100 mM **2''-O-Rhamnosylicariside II** in DMSO (from Protocol 3.1)
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes

### Procedure (Example: Preparing a 100 µM working solution):

- Perform a serial dilution. For instance, first dilute the 100 mM stock solution 1:10 in sterile culture medium to obtain a 10 mM intermediate solution. This helps to avoid precipitation of the compound.
- Further dilute the 10 mM intermediate solution 1:100 in sterile culture medium to achieve the final 100 µM working concentration.

- The final DMSO concentration in this example would be 0.1%. Always calculate and report the final DMSO concentration in your experiments.
- Include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of DMSO as your treatment groups.

Note: In some studies, **2''-O-Rhamnosylicarisode II** has been used at concentrations ranging from 1  $\mu$ M to 50  $\mu$ M in cell-based assays.[\[7\]](#)

## Preparation of Formulations for In Vivo Studies

For animal studies, DMSO is often used in combination with other co-solvents to improve the solubility and bioavailability of the compound.

Table 3.2: Example Formulations for In Vivo Administration

Formulation Components	Ratio	Final Compound Concentration (Example)
DMSO / PEG300 / Tween-80 / Saline	10:40:5:45	$\geq$ 2.5 mg/mL <a href="#">[1]</a>
DMSO / SBE- $\beta$ -CD (20% in Saline)	10:90	$\geq$ 2.5 mg/mL <a href="#">[1]</a>

Procedure (Example using Formulation 1):

- Prepare a concentrated stock of **2''-O-Rhamnosylicarisode II** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100  $\mu$ L of the 25 mg/mL DMSO stock.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until the solution is clear.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL. The final concentration of **2''-O-Rhamnosylicarisode II** in this example is 2.5 mg/mL.

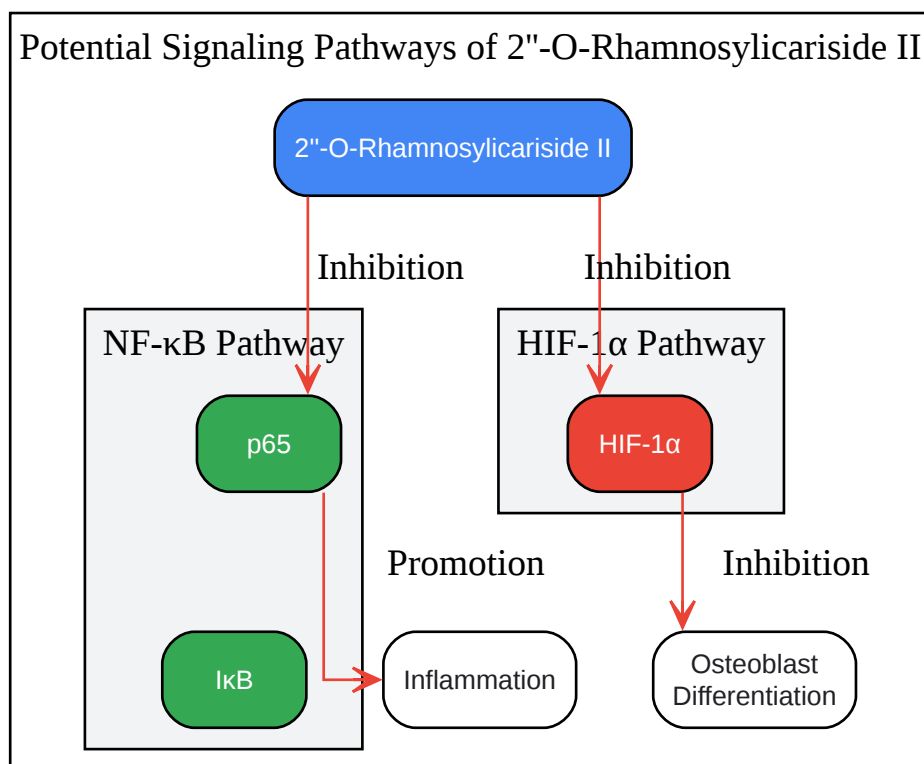
## Known Biological Activity and Signaling Pathways

**2"-O-Rhamnosylicariside II** has been investigated for its potential therapeutic effects, particularly in the context of osteoporosis and its anti-inflammatory properties.

- Osteoporosis: Research suggests that **2"-O-Rhamnosylicariside II** may be beneficial for improving postmenopausal osteoporosis. It has been shown to promote osteoblast differentiation.[8]
- Anti-inflammatory Effects: This compound may exert its effects through the modulation of key inflammatory signaling pathways.
- Hepatotoxicity: At higher concentrations (e.g., 66 µg/ml), it has been observed to have hepatotoxic effects in HL-7702 cells.[9]

### Signaling Pathways:

- NF-κB Signaling Pathway: Flavonoids, including **2"-O-Rhamnosylicariside II**, have been implicated in the amelioration of osteoporosis through mechanisms that may involve the inhibition of the NF-κB pathway.[10][11]
- HIF-1α: Studies have shown that **2"-O-Rhamnosylicariside II** can bind to and inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a potential therapeutic target for osteoporosis.[8][12]



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Caption: Potential signaling pathways modulated by **2"-O-Rhamnosylicarisode II**.

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